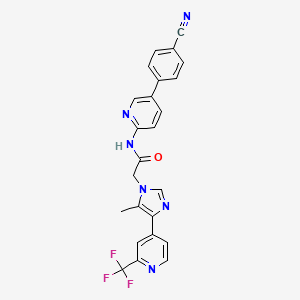

Porcn-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H17F3N6O |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

N-[5-(4-cyanophenyl)-2-pyridinyl]-2-[5-methyl-4-[2-(trifluoromethyl)-4-pyridinyl]imidazol-1-yl]acetamide |

InChI |

InChI=1S/C24H17F3N6O/c1-15-23(18-8-9-29-20(10-18)24(25,26)27)31-14-33(15)13-22(34)32-21-7-6-19(12-30-21)17-4-2-16(11-28)3-5-17/h2-10,12,14H,13H2,1H3,(H,30,32,34) |

InChI Key |

IZSWMHRTYFBMDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1CC(=O)NC2=NC=C(C=C2)C3=CC=C(C=C3)C#N)C4=CC(=NC=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Porcn-IN-2 and the Inhibition of Wnt Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Porcupine (PORCN) inhibitors as a therapeutic strategy to modulate Wnt signaling, with a specific focus on the potent inhibitor Porcn-IN-2. Due to the limited availability of public-domain data on this compound, this document leverages comprehensive data from extensively studied PORCN inhibitors such as C59, LGK974, and ETC-159 to illustrate the mechanism of action, experimental evaluation, and therapeutic potential of this drug class.

Introduction to PORCN and Wnt Secretion

The Wnt signaling pathway is crucial in embryonic development, tissue homeostasis, and stem cell regulation.[1] Its aberrant activation is a key driver in various cancers.[1] Wnt proteins are a family of secreted lipid-modified glycoproteins. Their secretion is critically dependent on post-translational modification by Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[2][3][4] PORCN catalyzes the palmitoylation of a conserved serine residue on Wnt proteins, a step essential for their binding to the carrier protein Wntless (WLS) and subsequent transport out of the cell.[2][5] By inhibiting PORCN, the secretion of all Wnt ligands can be blocked, effectively shutting down both canonical (β-catenin-dependent) and non-canonical Wnt signaling. This makes PORCN an attractive therapeutic target for Wnt-driven diseases.[2][6]

This compound: A Potent PORCN Inhibitor

This compound (also known as Example 107 in patent WO2016055786) is a highly potent Wnt inhibitor with a reported IC50 value of 0.05 nM.[7] While detailed peer-reviewed studies on this compound are not extensively available, its potency suggests it is a significant tool for researching Wnt-dependent processes and a potential therapeutic candidate. The data and methodologies presented below for other well-characterized PORCN inhibitors serve as a robust framework for understanding and evaluating compounds like this compound.

Quantitative Data on PORCN Inhibitors

The following tables summarize the in vitro and in vivo activities of several key PORCN inhibitors, providing a comparative landscape for this class of compounds.

Table 1: In Vitro Potency of PORCN Inhibitors

| Compound | Assay | Cell Line | IC50 | Reference |

| This compound | Wnt Signaling | - | 0.05 nM | [7] |

| Wnt-C59 | SuperTOPFlash Reporter | STF3a | 74 pM | [6] |

| LGK974 | Wnt Signaling | - | - | |

| ETC-159 | Wnt/β-catenin Reporter | STF3A | 18.1 nM (human) | |

| ETC-131 | Wnt/β-catenin Reporter | STF3A | - |

Table 2: In Vivo Efficacy of PORCN Inhibitors

| Compound | Animal Model | Cancer Type | Dosing | Outcome | Reference |

| Wnt-C59 | MMTV-WNT1 Transgenic Mice | Mammary Cancer | 5 mg/kg, oral, daily | Blocked tumor progression | [6] |

| LGK974 | MMTV-Wnt1 Murine Model | Breast Cancer | Well-tolerated doses | Potent and efficacious | |

| LGK974 | HN30 Xenograft | Head and Neck Squamous Cell Carcinoma | Well-tolerated doses | Potent and efficacious | |

| ETC-159 | RSPO-translocation bearing xenografts | Colorectal Cancer | - | Remarkably effective treatment |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PORCN inhibitors. Below are protocols for key in vitro and in vivo assays.

Wnt/β-catenin Reporter Assay (SuperTOPFlash Assay)

This assay quantitatively measures the activity of the canonical Wnt pathway.

-

Cell Seeding: Seed cells (e.g., STF3a or other suitable reporter lines) in a 96-well plate.

-

Transfection (if necessary): If the cell line does not stably express the reporter, co-transfect with a SuperTOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase) and a Renilla luciferase plasmid (for normalization).

-

Compound Treatment: The following day, treat the cells with a serial dilution of the PORCN inhibitor (e.g., this compound, C59) for 24-48 hours.

-

Wnt Stimulation: Concurrently with inhibitor treatment, stimulate the pathway with Wnt3a-conditioned media or by co-transfecting a Wnt3a expression plasmid.

-

Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized values against the inhibitor concentration to determine the IC50.

Wnt Secretion Assay

This assay directly measures the effect of the inhibitor on the secretion of Wnt proteins.

-

Cell Culture and Transfection: Culture cells (e.g., HeLa or 293T) and transfect with a plasmid encoding a tagged Wnt protein (e.g., Wnt3A-V5 or HA-Wnt3A).

-

Inhibitor Treatment: Treat the transfected cells with the PORCN inhibitor at various concentrations for a defined period (e.g., 24 hours).

-

Sample Collection: Collect both the cell culture supernatant and the cell lysate.

-

Immunoblotting: Perform SDS-PAGE and Western blotting on both the supernatant and lysate fractions.

-

Detection: Use an antibody against the tag (e.g., anti-V5 or anti-HA) to detect the Wnt protein. A decrease in the Wnt signal in the supernatant and a potential increase in the cell lysate indicate inhibition of secretion.

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of PORCN inhibitors in a living organism.

-

Animal Model: Utilize an appropriate mouse model, such as immunodeficient mice bearing xenografts of human cancer cell lines (e.g., HN30) or transgenic models like the MMTV-WNT1 mouse, which spontaneously develops mammary tumors.[6]

-

Tumor Implantation/Induction: For xenografts, inject cancer cells subcutaneously or orthotopically into the mice. For transgenic models, wait for tumors to develop to a palpable size.

-

Compound Administration: Administer the PORCN inhibitor (e.g., C59, LGK974) or vehicle control to the mice via an appropriate route (e.g., oral gavage) and schedule (e.g., daily).

-

Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and used for further analysis, such as immunohistochemistry for β-catenin or qRT-PCR for Wnt target genes (e.g., AXIN2).[6]

-

Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior. Pathological analysis of tissues like the gut can also be performed.[6]

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) illustrate the key pathways and processes involved in the inhibition of Wnt secretion by PORCN inhibitors.

Caption: Mechanism of PORCN-mediated Wnt secretion and its inhibition.

Caption: General experimental workflow for testing PORCN inhibitors.

References

- 1. Frontiers | Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Porcupine inhibition enhances hypertrophic cartilage differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Wnt pathway inhibition with the porcupine inhibitor LGK974 decreases trabecular bone but not fibrosis in a murine model with fibrotic bone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Porcn Inhibitors in Blocking Wnt Palmitoylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a key driver in numerous cancers and other diseases. A crucial step in the activation of the Wnt pathway is the palmitoylation of Wnt proteins, a post-translational modification catalyzed by the endoplasmic reticulum-resident enzyme Porcupine (PORCN). This modification is essential for the secretion of Wnt ligands and their subsequent interaction with Frizzled receptors on target cells. Consequently, PORCN has emerged as a promising therapeutic target for the development of novel cancer therapies. This technical guide provides an in-depth overview of the role of Porcn inhibitors, with a focus on their mechanism of action in blocking Wnt palmitoylation. We present quantitative data for representative Porcn inhibitors, detailed experimental protocols for key assays, and visual diagrams of the signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals. While this guide focuses on the general class of Porcn inhibitors, it is important to note that specific compounds like Porcn-IN-2 belong to this family of molecules that share a common mechanism of action.

The Wnt Signaling Pathway and the Role of Porcupine

The canonical Wnt signaling pathway is initiated by the secretion of Wnt ligands, which bind to Frizzled (FZD) family receptors and their co-receptors, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6), on the surface of target cells. This binding event leads to the disruption of the β-catenin destruction complex, which is composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3 (GSK3), and casein kinase 1 (CK1). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes that regulate cell proliferation, differentiation, and survival.

A critical and indispensable step for the secretion and activity of all Wnt ligands is their post-translational modification by Porcupine (PORCN).[1][2][3] PORCN is a membrane-bound O-acyltransferase (MBOAT) located in the endoplasmic reticulum.[2][3] It catalyzes the attachment of a palmitoleoyl group, a 16-carbon monounsaturated fatty acid, from palmitoleoyl-CoA to a conserved serine residue on Wnt proteins.[4] This lipid modification, known as palmitoylation, is essential for the binding of Wnt to its cargo receptor, Wntless (WLS), which is required for the transport of Wnt proteins from the endoplasmic reticulum to the cell surface for secretion.[5] Furthermore, the attached lipid moiety is crucial for the interaction of Wnt with its Frizzled receptors.[5] Given its central role in the biogenesis of all Wnt ligands, PORCN represents a key bottleneck in the Wnt signaling pathway, making it an attractive target for therapeutic intervention in Wnt-driven diseases.[6]

Mechanism of Action of Porcn Inhibitors

Porcn inhibitors are small molecules designed to specifically target and inhibit the enzymatic activity of PORCN.[7][8][9] By binding to PORCN, these inhibitors block its O-acyltransferase function, thereby preventing the palmitoylation of Wnt proteins.[5][10][11] The lack of this essential lipid modification traps Wnt ligands in the endoplasmic reticulum, as they are unable to bind to the WLS cargo receptor for transport and secretion.[5][10] This leads to a significant reduction in the levels of secreted Wnt proteins, effectively shutting down both autocrine and paracrine Wnt signaling. The consequence is the destabilization of β-catenin and the downregulation of Wnt target gene expression, ultimately leading to the inhibition of cell growth and proliferation in Wnt-dependent cancers.[12][13]

Several potent and specific Porcn inhibitors have been developed, including LGK974, Wnt-C59, and ETC-159.[4][5][9][10][11][14] These compounds have demonstrated efficacy in preclinical models of Wnt-driven cancers.[5][9][10][11][15]

Quantitative Data for Representative Porcn Inhibitors

The potency of Porcn inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in various cellular assays. The following table summarizes the reported IC50 values for some of the well-characterized Porcn inhibitors.

| Inhibitor | Assay Type | Cell Line | IC50 | Reference |

| Wnt-C59 | Wnt/β-catenin reporter (STF) | HEK293T | 74 pM | [5][14] |

| LGK974 | PORCN radioligand binding | - | 1 nM | [9] |

| LGK974 | Wnt coculture assay | - | 0.4 nM | [9] |

| ETC-159 | Wnt/β-catenin reporter | STF3A cells | <1 nM | [6][15] |

| IWP-L6 | Wnt/β-catenin reporter | - | <1 nM | [16][17][18] |

Experimental Protocols

Wnt Palmitoylation Assay using Click Chemistry

This protocol describes a method to visualize and quantify Wnt palmitoylation by metabolically labeling cells with an alkyne-modified palmitic acid analog, followed by a click chemistry reaction to attach a reporter molecule.[4][8][19][20]

Materials:

-

Cells expressing the Wnt protein of interest

-

Alkynyl palmitic acid (e.g., 17-octadecynoic acid)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reaction cocktail:

-

Azide-reporter (e.g., Azide-Biotin or Azide-Fluorophore)

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

-

Protein A/G beads (for immunoprecipitation)

-

Antibody against the Wnt protein

-

SDS-PAGE gels and Western blotting reagents

-

Streptavidin-HRP or fluorescence imaging system

Procedure:

-

Metabolic Labeling:

-

Plate cells and allow them to adhere.

-

Incubate cells with media containing the alkynyl palmitic acid analog for 4-16 hours.[15] The optimal concentration and time should be determined empirically.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation (Optional but recommended for low abundance proteins):

-

Incubate the cell lysate with an antibody against the Wnt protein for 2-4 hours at 4°C.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer.

-

-

Click Chemistry Reaction:

-

Prepare the click chemistry reaction cocktail by sequentially adding CuSO4, TCEP, TBTA, and the azide-reporter to the cell lysate or immunoprecipitated protein.

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

-

Analysis:

-

Elute the protein from the beads (if immunoprecipitated).

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Detect the incorporated reporter molecule:

-

For biotin-azide, probe the membrane with streptavidin-HRP followed by a chemiluminescent substrate.

-

For a fluorescent azide, directly visualize the signal using a fluorescence imager.

-

-

The total Wnt protein can be detected on the same blot using a specific antibody as a loading control.

-

Wnt/β-catenin Luciferase Reporter Assay

This assay is widely used to quantify the activity of the canonical Wnt signaling pathway.[7][9][12][21][22] It utilizes a reporter plasmid containing TCF/LEF transcription factor binding sites upstream of a luciferase gene.

Materials:

-

Cells responsive to Wnt signaling (e.g., HEK293T)

-

Wnt/β-catenin reporter plasmid (e.g., SuperTOPFlash)

-

A control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

Wnt ligand (e.g., purified Wnt3a or Wnt3a-conditioned medium) or Porcn inhibitor

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Co-transfect the cells with the Wnt/β-catenin reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing the Wnt ligand and/or the Porcn inhibitor at various concentrations. Include appropriate vehicle controls.

-

-

Incubation:

-

Incubate the cells for another 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of the inhibitor to determine the IC50 value.

-

Visualizations

Caption: Canonical Wnt Signaling Pathway.

References

- 1. mesoscale.com [mesoscale.com]

- 2. researchgate.net [researchgate.net]

- 3. Precise regulation of porcupine activity is required for physiological Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Visualizing Wnt Palmitoylation in Single Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 8. Visualizing Wnt Palmitoylation in Single Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Wnt signaling assay [bio-protocol.org]

- 13. journals.biologists.com [journals.biologists.com]

- 14. Wnt-C59 | PORCN Inhibitors: R&D Systems [rndsystems.com]

- 15. badrilla.com [badrilla.com]

- 16. biorxiv.org [biorxiv.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Structural model of human PORCN illuminates disease-associated variants and drug-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Monitoring Wnt Protein Acylation Using an In Vitro Cyclo-Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Wnt Reporter Activity Assay [bio-protocol.org]

Specificity of Porcn-IN-2 for Porcupine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of Porcn-IN-2, a potent inhibitor of Porcupine (PORCN), a crucial enzyme in the Wnt signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks to offer a comprehensive understanding for researchers in drug discovery and development.

Introduction to Porcupine and Wnt Signaling

The Wnt signaling pathway is a highly conserved pathway that plays a critical role in embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in various diseases, including cancer. Porcupine (PORCN) is a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. It is the sole enzyme responsible for the palmitoleoylation of all Wnt ligands, a post-translational modification that is essential for their secretion and subsequent binding to Frizzled receptors on target cells. This unique and non-redundant role of Porcupine makes it an attractive therapeutic target for modulating Wnt signaling in disease.

The Canonical Wnt Signaling Pathway

The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is the most extensively studied branch of Wnt signaling. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a palmitoylated Wnt ligand to a Frizzled receptor and its co-receptor LRP5/6 leads to the recruitment of Dishevelled (Dvl) and the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of Wnt target genes.

Quantitative Assessment of this compound Potency

This compound is a highly potent inhibitor of the Wnt signaling pathway. Its inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50) in cell-based assays that measure the downstream effects of Porcupine inhibition, such as the reduction in Wnt-dependent gene expression.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Porcupine | Wnt Signaling Reporter Assay | 0.05 | [1] |

| LGK974 | Porcupine | Wnt Signaling Reporter Assay | 0.4 | |

| Wnt-C59 | Porcupine | Wnt Signaling Reporter Assay | 0.074 | |

| IWP-L6 | Porcupine | Wnt Signaling Reporter Assay | 0.5 | |

| ETC-159 | Porcupine | β-catenin Reporter Assay | 2.9 |

Table 1: Comparative Potency of Porcupine Inhibitors. This table summarizes the reported IC50 values for this compound and other well-characterized Porcupine inhibitors, demonstrating the high potency of this compound.

Specificity of this compound for Porcupine

The therapeutic utility of a targeted inhibitor is critically dependent on its specificity for the intended target. While direct, publicly available off-target screening data for this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), or other enzyme families is limited, the specificity can be inferred from several lines of evidence:

-

Unique Enzymatic Function: Porcupine is the sole O-acyltransferase responsible for Wnt palmitoylation, a unique and essential step in Wnt biogenesis. This distinct enzymatic function suggests that an inhibitor targeting its active site is less likely to have off-target effects on other, functionally divergent enzymes.

-

High Potency: The sub-nanomolar IC50 value of this compound is indicative of a highly specific interaction with its target.

-

Specificity of Other Porcupine Inhibitors: Extensive characterization of other Porcupine inhibitors, such as LGK974, has demonstrated their high specificity with minimal off-target activities. Given that these inhibitors target the same enzyme, it is plausible that this compound shares a similar high degree of specificity.

Experimental Workflow for Determining Specificity

The specificity of a Porcupine inhibitor like this compound is typically evaluated through a tiered experimental approach that combines cell-based functional assays with direct biochemical assays and broad off-target screening.

Key Experimental Protocols

Wnt Signaling Reporter Assay

This cell-based assay is a cornerstone for evaluating the functional potency of Porcupine inhibitors. It measures the activity of the canonical Wnt pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.

Principle: Inhibition of Porcupine prevents Wnt secretion, leading to the activation of the β-catenin destruction complex and a subsequent decrease in TCF/LEF-mediated reporter gene expression.

Methodology:

-

Cell Culture: HEK293T cells are commonly used and are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with a TCF/LEF-firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization). Plasmids expressing a specific Wnt ligand (e.g., Wnt3a) and Porcupine are also co-transfected to drive the reporter signal.

-

Compound Treatment: 24 hours post-transfection, the media is replaced with fresh media containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Luciferase Measurement: After a 24-hour incubation with the compound, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The normalized data is then plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.

In Vitro Porcupine Enzymatic Assay

This biochemical assay directly measures the enzymatic activity of Porcupine and is crucial for confirming that an inhibitor acts directly on the enzyme rather than on other components of the Wnt signaling pathway.

Principle: The assay measures the transfer of a fatty acid from a donor molecule (e.g., palmitoleoyl-CoA) to a Wnt peptide substrate catalyzed by purified Porcupine. The activity can be monitored by detecting the release of Coenzyme A (CoA).[2]

Methodology:

-

Reagents:

-

Purified, recombinant human Porcupine.

-

A synthetic peptide corresponding to the hairpin 2 of a Wnt protein (e.g., Wnt3A residues 199-220).[2]

-

Palmitoleoyl-CoA as the acyl donor.

-

A fluorescent probe that reacts with the free sulfhydryl group of CoA, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).[2]

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 4 mM Decyl Maltoside, 100 μg/mL POPS).[2]

-

-

Assay Procedure:

-

This compound at various concentrations is pre-incubated with purified Porcupine in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the Wnt peptide and palmitoleoyl-CoA.

-

The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[2]

-

The reaction is stopped, and the amount of free CoA generated is quantified by adding CPM and measuring the resulting fluorescence.

-

-

Data Analysis: The fluorescence intensity is proportional to the amount of CoA produced and thus to the enzymatic activity of Porcupine. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Logical Framework for Specificity

The high specificity of this compound for Porcupine is supported by a logical framework that integrates its potent and direct enzymatic inhibition with the unique and non-redundant role of Porcupine in the Wnt signaling pathway.

Conclusion

This compound is a highly potent and specific inhibitor of Porcupine. Its sub-nanomolar IC50 value, combined with the unique and non-redundant role of its target, strongly supports its specificity. While comprehensive off-target screening data for this compound is not publicly available, the high specificity observed for other inhibitors of Porcupine provides compelling evidence that this compound is likely to have a clean off-target profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of the specificity and therapeutic potential of this compound and other Porcupine inhibitors.

References

The Impact of Porcupine Inhibitor, Porcn-IN-2, on Developmental Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the developmental processes affected by the inhibition of Porcupine (PORCN), a critical enzyme in the Wnt signaling pathway. Due to the limited availability of specific data on Porcn-IN-2 in developmental biology literature, this document synthesizes findings from studies on other potent and specific PORCN inhibitors, including IWP-2, IWP-L6, C59, and LGK974, to provide a comprehensive overview of the anticipated effects of this compound. Inhibition of PORCN disrupts the secretion of all Wnt ligands, leading to profound consequences on embryogenesis, organogenesis, and tissue homeostasis. This guide details the underlying molecular mechanisms, presents quantitative data from key experimental models, outlines detailed experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to Porcupine and Wnt Signaling

The Wnt signaling pathway is a highly conserved signaling cascade that plays a pivotal role in embryonic development, including cell fate specification, proliferation, migration, and the establishment of body polarity. Wnt proteins are a family of secreted lipid-modified glycoproteins that act as ligands to initiate this signaling cascade. The secretion and activity of all Wnt proteins are critically dependent on a post-translational modification known as palmitoylation, a process catalyzed by the endoplasmic reticulum-resident enzyme, Porcupine (PORCN), which is a membrane-bound O-acyltransferase.[1][2]

This compound, like other PORCN inhibitors, acts by blocking the O-acyltransferase activity of PORCN. This inhibition prevents the attachment of a palmitoleoyl group to a conserved serine residue on Wnt proteins, which is an essential step for their recognition by the Wnt ligand secretion carrier protein, Wntless (WLS), and their subsequent transport out of the cell.[3] Consequently, inhibition of PORCN effectively traps all Wnt ligands within the endoplasmic reticulum, leading to a global blockade of Wnt signaling.

Developmental Processes Affected by PORCN Inhibition

Inhibition of PORCN has been demonstrated to interfere with numerous developmental processes that are dependent on precise Wnt signaling gradients.

Early Embryogenesis and Gastrulation

Wnt signaling is fundamental for the earliest stages of embryonic development. Studies involving the genetic deletion of Porcn in mice have shown that it is essential for gastrulation, the process that establishes the three primary germ layers (ectoderm, mesoderm, and endoderm).[4] Hemizygous male embryos lacking Porcn exhibit early embryonic lethality and a failure to form mesoderm.[4] The use of PORCN inhibitors in model organisms like zebrafish has shown that chemical inhibition of Wnt secretion phenocopies these genetic defects, leading to impaired convergence and extension movements during gastrulation.[5][6]

Organogenesis

Eye Development: Wnt signaling is crucial for the morphogenesis of the optic cup.[7] Conditional inactivation of Porcn in the developing mouse eye leads to severe defects, including microphthalmia (small eyes) and coloboma (a gap in the structures of the eye).[7] These studies highlight a critical role for PORCN-mediated Wnt secretion in the proliferation of ocular progenitors and the invagination of the optic vesicle to form the optic cup.[7]

Limb and Skeletal Development: The development of limbs and the skeletal system is tightly regulated by Wnt signaling. Mutations in the human PORCN gene are the cause of Focal Dermal Hypoplasia (FDH), also known as Goltz syndrome, a rare X-linked dominant disorder characterized by developmental defects in the skin, skeleton, and ectodermal appendages.[8][9][10] Mouse models with conditional inactivation of Porcn in the limb mesenchyme exhibit shortening of long bones and digit abnormalities, mirroring the skeletal defects seen in FDH patients.[2][8]

Kidney Development: Branching morphogenesis of the ureteric bud during kidney development is a Wnt-dependent process. Treatment of cultured mouse embryonic kidneys with PORCN inhibitors, such as IWP-2 and the more potent IWP-L6, results in a significant reduction in ureteric bud branching, demonstrating the critical role of Wnt secretion in renal organogenesis.[11]

Cochlear Development: The formation of the intricate sensory structures of the inner ear is also influenced by Wnt signaling. The spatial expression of Porcn is dynamically regulated during the development of the mouse cochlea, suggesting a role in patterning the medial compartment of this sensory organ.[12]

Quantitative Data on the Effects of PORCN Inhibition

The following tables summarize quantitative data from studies using various PORCN inhibitors in different experimental models. This data provides an indication of the potency of these compounds and the concentrations at which they elicit biological effects.

Table 1: In Vitro Potency of IWP-class PORCN Inhibitors [11]

| Compound | EC50 (nM) in L-Wnt-STF Cell Assay |

| IWP-1 | 25 |

| IWP-2 | 27 |

| IWP-3 | 40 |

| IWP-4 | 40 |

| IWP-12 | 100 |

| IWP-L6 | 0.5 |

EC50 values represent the concentration of the inhibitor that causes a 50% reduction in Wnt-dependent reporter gene expression.

Table 2: Effects of PORCN Inhibitors on Developmental Processes in Model Organisms

| Inhibitor | Organism/System | Developmental Process | Effective Concentration | Observed Effect | Reference |

| IWP-L6 | Zebrafish (Danio rerio) | Posterior Axis Formation | 1-10 µM | Inhibition of posterior axis development | [11] |

| IWP-2 | Mouse Embryonic Kidney Culture | Branching Morphogenesis | 5 µM | Complete block of ureteric bud branching | [11] |

| IWP-L6 | Mouse Embryonic Kidney Culture | Branching Morphogenesis | 50 nM | Complete block of ureteric bud branching | [11] |

| C59 | Zebrafish (Danio rerio) | Melanocyte Development | 0.5-1 µM | Reduced melanocyte density and patterning defects | [13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Zebrafish Posterior Axis Formation Assay

This assay is used to assess the in vivo effect of PORCN inhibitors on a Wnt-dependent developmental process.

Materials:

-

Wild-type or a Wnt-reporter transgenic zebrafish line (e.g., 6xTCF/LEF:GFP).[15]

-

PORCN inhibitor (e.g., IWP-L6) dissolved in DMSO.[11]

-

E3 embryo medium.

-

96-well plates.

-

Fluorescence stereomicroscope.

Protocol:

-

Set up natural crosses of adult zebrafish.

-

Collect embryos at the 1-4 cell stage and transfer them to a petri dish with E3 medium.

-

Dechorionate the embryos using pronase or fine forceps.

-

At the 4-hour post-fertilization (hpf) stage, transfer individual embryos to the wells of a 96-well plate containing E3 medium.

-

Prepare serial dilutions of the PORCN inhibitor in E3 medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is below 0.1%. Include a DMSO-only vehicle control.

-

Add the inhibitor solutions to the wells containing the embryos.

-

Incubate the plate at 28.5°C.

-

At 24 hpf, observe the embryos under a stereomicroscope and score for phenotypes related to posterior axis development (e.g., trunk and tail truncation).

-

If using a Wnt-reporter line, quantify the fluorescence intensity in the posterior region of the embryos using imaging software.

Mouse Embryonic Kidney Branching Morphogenesis Assay

This ex vivo assay evaluates the impact of PORCN inhibition on organogenesis.

Materials:

-

Timed-pregnant mice (E11.5).

-

PORCN inhibitor (e.g., IWP-L6) dissolved in DMSO.[11]

-

DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

-

Polycarbonate track-etched membranes (0.4 µm pore size).

-

6-well culture plates.

-

Dissecting microscope and tools.

Protocol:

-

Euthanize a timed-pregnant mouse at embryonic day 11.5 (E11.5) and dissect the embryos in ice-cold PBS.

-

Under a dissecting microscope, carefully isolate the embryonic kidneys.

-

Place a polycarbonate membrane on the insert of a 6-well plate.

-

Place the isolated kidneys on top of the membrane.

-

Add culture medium to the well below the insert, ensuring the medium reaches the bottom of the membrane but does not submerge the kidneys.

-

Add the PORCN inhibitor at the desired concentrations to the culture medium. Include a DMSO vehicle control.

-

Culture the kidneys at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Observe and image the kidneys daily using a microscope to monitor the extent of ureteric bud branching.

-

Quantify branching by counting the number of ureteric bud tips at the end of the culture period.

Wnt Reporter Assay in Cultured Cells

This in vitro assay is used to determine the potency of PORCN inhibitors.

Materials:

-

L-Wnt-STF cells (mouse L cells stably expressing Wnt3a and a SuperTOP-Flash Wnt reporter).

-

PORCN inhibitor dissolved in DMSO.

-

DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.

-

96-well white, clear-bottom plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed L-Wnt-STF cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of the PORCN inhibitor in culture medium. Include a DMSO vehicle control.

-

Remove the old medium from the cells and add the medium containing the inhibitor.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Perform a luciferase assay according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 value by plotting the inhibitor concentration against the percentage of luciferase activity relative to the vehicle control.

Visualizations

The following diagrams illustrate the Wnt signaling pathway, the point of inhibition by this compound, and a typical experimental workflow.

Figure 1: The canonical Wnt signaling pathway and the point of inhibition by this compound.

Figure 2: A generalized experimental workflow for assessing the effects of this compound.

Conclusion

Inhibition of PORCN with small molecules like this compound provides a powerful tool to probe the multifaceted roles of Wnt signaling in development. The profound developmental defects observed upon PORCN inhibition underscore the critical importance of Wnt ligand secretion for proper embryogenesis and organogenesis. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to investigate the effects of PORCN inhibition and to explore its potential therapeutic applications and developmental toxicities. While specific data for this compound in developmental contexts is currently limited, the information gathered from analogous, well-characterized PORCN inhibitors serves as a robust foundation for predicting its biological activities and guiding future research.

References

- 1. LGK974, a PORCUPINE inhibitor, mitigates cytotoxicity in an in vitro model of Parkinson's disease by interfering with the WNT/β-CATENIN pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deletion of Porcn in mice leads to multiple developmental defects and models human focal dermal hypoplasia (Goltz syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Online Book Store for Professional and Technical Books [meripustak.com]

- 4. Deletion of mouse Porcn blocks Wnt ligand secretion and reveals an ectodermal etiology of human focal dermal hypoplasia/Goltz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Loss of Porcupine impairs convergent extension during gastrulation in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Porcn is essential for growth and invagination of the mammalian optic cup - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deletion of Porcn in Mice Leads to Multiple Developmental Defects and Models Human Focal Dermal Hypoplasia (Goltz Syndrome) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deficiency of PORCN, a regulator of Wnt signaling, is associated with focal dermal hypoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PORCN-Related Developmental Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spatial and temporal expression of PORCN is highly dynamic in the developing mouse cochlea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterising the Effect of Wnt/β-Catenin Signalling on Melanocyte Development and Patterning: Insights from Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterising the Effect of Wnt/β-Catenin Signalling on Melanocyte Development and Patterning: Insights from Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Impact of Porcn-IN-2 on Stem Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Porcupine (Porcn) inhibitors, exemplified by Porcn-IN-2 and its analogs like LGK-974 and Wnt-C59, in modulating stem cell fate. The Wnt signaling pathway is a critical regulator of pluripotency and differentiation, and its inhibition through targeting the O-acyltransferase Porcn offers a potent method for directing stem cell lineage commitment. This document details the mechanism of action, provides quantitative data on its effects, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Mechanism of Action: Targeting Wnt Signaling

Porcupine (Porcn) is a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. It plays an essential role in the biogenesis of all Wnt ligands by catalyzing their palmitoylation. This lipid modification is indispensable for the secretion and subsequent biological activity of Wnt proteins.[1][2] Porcn inhibitors, such as this compound, LGK-974, and Wnt-C59, are small molecules that specifically bind to and inhibit the enzymatic activity of Porcn. By preventing Wnt palmitoylation, these inhibitors effectively block the secretion of all Wnt ligands, thereby shutting down both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways. This broad-spectrum inhibition of Wnt signaling provides a powerful tool to investigate and direct stem cell differentiation.

Data Presentation: Quantitative Effects of Porcn Inhibition

The following tables summarize the quantitative data on the effects of Porcn inhibitors on stem cell differentiation and Wnt signaling.

Table 1: Potency of Common Porcn Inhibitors

| Inhibitor | Target | IC50 | Cell Line/Assay | Reference |

| Wnt-C59 | Porcn | 74 pM | Wnt3A-mediated TCF reporter activity in HEK293 cells | [3] |

| LGK-974 | Porcn | 0.4 nM | Wnt co-culture assay | [4] |

| ETC-159 | Porcn | 2.9 nM | β-catenin reporter activity | [5] |

| ETC-131 | Porcn | 0.5 nM | β-catenin reporter activity | [5] |

Table 2: Impact of Porcn Inhibition on Stem Cell Pluripotency and Differentiation

| Inhibitor (Concentration) | Stem Cell Type | Effect | Key Markers Analyzed | Reference |

| LGK-974 (1 µM) | Human Embryonic Stem Cells (hESCs) | Reduced pluripotency, enhanced differentiation to ectodermal progenitors. | Down-regulated: OCT-4, SOX-2 (pluripotency); Up-regulated: Ectodermal markers (not specified in abstract) | [1][2][6] |

| Wnt-C59 | Human Induced Pluripotent Stem Cells (hiPSCs) | Induces cardiomyocyte differentiation (mesoderm). | Not specified in abstract | [7] |

| Wnt-C59 | Pluripotent Stem Cells (PSCs) | Induces neural differentiation (ectoderm). | CTIP2+/COUP-TF1- | [7] |

| Wnt Signaling Activation (CHIR99021) | hESCs | Promotes definitive endoderm differentiation. | SOX17, FOXA2 | [8] |

| Wnt Signaling Activation (Wnt3a) | hESCs | Promotes definitive endoderm differentiation. | Brachyury, SOX17, HNF3β | [9] |

Note: The impact of Porcn inhibitors on mesoderm and endoderm differentiation is inferred from the known requirement of Wnt signaling for these lineages. Inhibition is expected to suppress differentiation towards these fates.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of Porcn inhibitors on stem cell differentiation.

Human Pluripotent Stem Cell (hPSC) Culture

-

Coating Plates: Coat tissue culture plates with Matrigel (Corning) or human recombinant laminin-521 (LN521) according to the manufacturer's instructions to create a suitable substrate for hPSC attachment and growth.

-

Media: Culture hPSCs in a defined, serum-free medium such as mTeSR™1 or Essential 8™ medium.

-

Passaging: Passage hPSCs as small clumps or single cells using a gentle cell dissociation reagent like EDTA or Accutase. Maintain a seeding density that promotes healthy colony formation and prevents spontaneous differentiation.

-

Quality Control: Regularly assess the pluripotency of hPSC cultures by monitoring colony morphology and expression of markers such as OCT4, SOX2, and NANOG via immunofluorescence or qPCR.

Directed Differentiation of hPSCs to Ectoderm using LGK-974

This protocol is based on the findings that Porcn inhibition promotes ectodermal differentiation.[1][2][6]

-

Seeding for Differentiation: Plate hPSCs on Matrigel-coated plates at a density that will result in 50-60% confluency at the start of differentiation.

-

Initiation of Differentiation: When cells reach the desired confluency, replace the maintenance medium with a neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements).

-

Porcn Inhibition: Add LGK-974 to the neural induction medium to a final concentration of 1 µM.

-

Culture and Media Changes: Culture the cells for 5-7 days, performing a full media change with fresh neural induction medium containing 1 µM LGK-974 every other day.

-

Analysis of Differentiation: At desired time points (e.g., day 5 or 7), harvest cells for analysis of ectodermal markers.

Assessment of Mesoderm and Endoderm Differentiation upon Porcn Inhibition

This protocol is designed to test the hypothesis that Porcn inhibition will suppress mesoderm and endoderm formation.

-

Embryoid Body (EB) Formation:

-

Dissociate hPSC colonies into small clumps.

-

Culture the clumps in low-attachment plates in EB formation medium (e.g., KnockOut DMEM supplemented with KnockOut Serum Replacement, NEAA, GlutaMAX, and β-mercaptoethanol, without LIF).

-

To test the effect of Porcn inhibition, add Wnt-C59 (e.g., 100 nM) to the EB formation medium.

-

Culture for 4-7 days to allow for spontaneous differentiation within the EBs.

-

-

Directed Differentiation (Monolayer):

-

Mesoderm: To induce mesoderm, treat confluent hPSCs with a medium containing high concentrations of BMP4 and a Wnt activator like CHIR99021. In the experimental group, add a Porcn inhibitor (e.g., Wnt-C59 at 100 nM) to assess its ability to block mesoderm induction.

-

Endoderm: To induce definitive endoderm, treat confluent hPSCs with a medium containing high concentrations of Activin A and a Wnt activator like CHIR99021.[8] In the experimental group, add a Porcn inhibitor (e.g., Wnt-C59 at 100 nM) to evaluate its effect on endoderm formation.

-

-

Analysis: Harvest cells at appropriate time points (e.g., day 5 for mesoderm, day 3 for endoderm) for marker analysis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from cell samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based master mix with primers specific for pluripotency markers (OCT4, SOX2, NANOG), ectoderm markers (PAX6, SOX1), mesoderm markers (Brachyury (T), MESP1), and endoderm markers (SOX17, FOXA2). Normalize the expression data to a stable housekeeping gene (e.g., GAPDH, B2M).

Immunofluorescence Staining for Protein Expression

-

Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: If staining for intracellular antigens, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% normal goat serum or 1% BSA in PBS) for at least 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C. Use antibodies specific for pluripotency and lineage-specific markers (e.g., anti-OCT4, anti-PAX6, anti-Brachyury, anti-SOX17).

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope.

Flow Cytometry for Quantitative Analysis of Differentiated Cells

-

Cell Dissociation: Dissociate the cells into a single-cell suspension using a gentle enzyme such as Accutase.

-

Fixation and Permeabilization: For intracellular markers, fix and permeabilize the cells using a dedicated kit (e.g., Cytofix/Cytoperm kit, BD Biosciences).

-

Antibody Staining: Stain the cells with fluorophore-conjugated antibodies against cell surface or intracellular markers of interest. Include appropriate isotype controls.

-

Analysis: Analyze the stained cells on a flow cytometer to quantify the percentage of cells expressing specific differentiation markers.[10]

Mandatory Visualization

Signaling Pathway Diagrams

Caption: Wnt Signaling Pathway and Mechanism of Porcn Inhibition.

Experimental Workflow Diagrams

Caption: Experimental Workflow for Porcn Inhibition in Stem Cell Differentiation.

Caption: Logical Relationship of Wnt Modulation on Stem Cell Fate.

References

- 1. The porcupine inhibitor WNT974 provokes ectodermal lineage differentiation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.uni-luebeck.de [research.uni-luebeck.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Gata4 directs development of cardiac-inducing endoderm from ES cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Wnt-C59 | PORCN | Tocris Bioscience [tocris.com]

- 8. Endogenous suppression of WNT signalling in human embryonic stem cells leads to low differentiation propensity towards definitive endoderm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly efficient differentiation of hESCs to functional hepatic endoderm requires ActivinA and Wnt3a signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Unveiling Porcn-IN-2: A Potent Inhibitor of Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porcn-IN-2, a formidable inhibitor of the Wnt signaling pathway, has emerged as a significant molecule in oncological and developmental biology research. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of this compound, a member of the N-pyridinyl acetamide class of compounds. With a remarkable half-maximal inhibitory concentration (IC50) of 0.05 nM, this compound demonstrates exceptional potency in disrupting the vital Wnt signaling cascade, a pathway frequently dysregulated in various cancers and developmental disorders.[1] This document will serve as a comprehensive resource, detailing the scientific journey from its initial disclosure to its potential applications in research and therapeutics.

Discovery and Mechanism of Action

This compound, also identified as "Example 107" in patent literature, was discovered through systematic chemical exploration of N-pyridinyl acetamide derivatives as inhibitors of the Wnt signaling pathway.[1] The primary molecular target of this compound is Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.

PORCN plays a crucial, non-redundant role in the maturation and secretion of all Wnt ligands.[2] It catalyzes the palmitoylation of a conserved serine residue on Wnt proteins, a post-translational modification that is indispensable for their subsequent binding to the carrier protein Wntless (WLS) and their secretion from the cell.[2] By inhibiting PORCN, this compound effectively halts the acylation of Wnt proteins, leading to their intracellular retention and preventing the activation of downstream Wnt signaling pathways. This blockade of Wnt ligand secretion offers a powerful strategy to attenuate the proliferative and survival signals that are aberrantly activated in Wnt-driven cancers.[3]

Wnt Signaling Pathway and the Role of PORCN

The Wnt signaling pathway is a complex network of proteins that plays a critical role in embryogenesis, tissue homeostasis, and tumorigenesis. The canonical Wnt/β-catenin pathway, when activated by secreted Wnt ligands, leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation, differentiation, and survival.

Figure 1. The canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound, with the systematic name N-(6-(1H-pyrazol-1-yl)pyridin-3-yl)-2-(5-(4-(ethylsulfonyl)piperazin-1-yl)-2-methoxyphenyl)acetamide, is detailed in the patent document WO2016055786. The synthesis is a multi-step process involving the formation of key amide and pyrazole functionalities.

Experimental Protocol: Synthesis of this compound

The synthesis can be conceptually broken down into the preparation of two key intermediates followed by their coupling.

Step 1: Synthesis of 6-(1H-pyrazol-1-yl)pyridin-3-amine

This intermediate is synthesized through the reaction of a substituted pyridine with pyrazole, typically involving a nucleophilic aromatic substitution reaction.

Step 2: Synthesis of 2-(5-(4-(ethylsulfonyl)piperazin-1-yl)-2-methoxyphenyl)acetic acid

This carboxylic acid intermediate is prepared by first coupling a substituted piperazine with a fluoronitrobenzene derivative, followed by reduction of the nitro group, diazotization, and subsequent functional group manipulations to introduce the acetic acid moiety.

Step 3: Amide Coupling to form this compound

The final step involves the amide coupling of 6-(1H-pyrazol-1-yl)pyridin-3-amine and 2-(5-(4-(ethylsulfonyl)piperazin-1-yl)-2-methoxyphenyl)acetic acid using standard peptide coupling reagents, such as HATU or EDC/HOBt, in a suitable aprotic solvent like DMF or DCM.

Figure 2. A simplified workflow for the chemical synthesis of this compound.

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of PORCN. The primary quantitative measure of its activity is its IC50 value, which has been determined to be 0.05 nM in a Wnt/β-catenin reporter assay.[1] This level of potency places this compound among the most effective PORCN inhibitors discovered to date.

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound | PORCN | Wnt/β-catenin reporter assay | 0.05 | [1] |

Table 1. In vitro activity of this compound.

Experimental Protocol: Wnt/β-catenin Reporter Assay

The potency of this compound is typically assessed using a cell-based luciferase reporter gene assay.

-

Cell Line: A stable cell line, such as HEK293T or L-cells, co-expressing a Wnt ligand (e.g., Wnt3a) and a SuperTOPFlash (STF) reporter construct is used. The STF reporter contains multiple TCF/LEF binding sites upstream of a luciferase gene.

-

Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for Wnt secretion, receptor binding, and reporter gene expression.

-

Lysis and Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activity of the Wnt/β-catenin pathway, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to a control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Applications in Research

The high potency and specificity of this compound make it an invaluable tool for a wide range of research applications:

-

Cancer Biology: Investigating the role of Wnt signaling in the proliferation, survival, and metastasis of various cancers, including those of the breast, colon, pancreas, and head and neck.[4]

-

Developmental Biology: Elucidating the intricate roles of Wnt gradients in embryonic development, tissue patterning, and organogenesis.

-

Stem Cell Biology: Studying the maintenance of stem cell pluripotency and the regulation of stem cell differentiation.

-

Drug Discovery: Serving as a reference compound for the development of new and improved PORCN inhibitors with therapeutic potential.

Conclusion

This compound is a highly potent and specific inhibitor of the Wnt signaling pathway, acting through the direct inhibition of the O-acyltransferase PORCN. Its discovery has provided the research community with a powerful chemical probe to dissect the multifaceted roles of Wnt signaling in health and disease. The detailed understanding of its chemical synthesis and biological activity presented in this guide will aid researchers in leveraging this valuable tool to advance our knowledge of Wnt-dependent processes and to explore novel therapeutic strategies for a range of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Precise Regulation of Porcupine Activity Is Required for Physiological Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PORCN promotes hepatocellular carcinogenesis via Wnt/β-catenin-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PORCN Blocks Wnt Signaling to Attenuate Progression of Oral Carcinogenesis | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

Methodological & Application

Protocol for dissolving and storing Porcn-IN-2.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porcn-IN-2 is a potent small molecule inhibitor of Porcupine (Porcn), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands. By inhibiting Porcn, this compound effectively blocks the Wnt signaling pathway, which is critically involved in various developmental and disease processes, including cancer. With a reported IC50 value of 0.05 nM, this compound serves as a valuable tool for studying Wnt-dependent processes and for potential therapeutic development.[1][2]

These application notes provide detailed protocols for the proper dissolution, storage, and application of this compound in cell-based assays.

Data Presentation

Table 1: this compound Properties

| Property | Value | Reference |

| Target | Porcupine (Porcn) | [1][2] |

| IC50 | 0.05 nM | [1][2] |

| Molecular Weight | 462.43 g/mol | [2] |

| Chemical Formula | C24H17F3N6O | [2] |

| CAS Number | 1900754-65-5 | [1][2] |

Table 2: Recommended Storage Conditions

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid Powder | -20°C | ≥ 2 years | Protect from light and moisture. |

| DMSO Stock Solution | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

| DMSO Stock Solution | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |

Note: The storage recommendations for stock solutions are based on data for similar Porcn inhibitors. It is advisable to perform your own stability tests.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Calculation Example for a 10 mM stock solution:

-

Volume of DMSO (in µL) = (Mass of this compound in mg / 462.43 g/mol ) * 100,000

-

-

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in Table 2.

Disclaimer: The provided dissolution and storage protocols are based on common practices for similar small molecule inhibitors. Researchers should consult the Certificate of Analysis for their specific lot of this compound and may need to optimize conditions based on their experimental requirements.

Protocol 2: Inhibition of Wnt Signaling in a Cell-Based Reporter Assay (TOPFlash Assay)

This protocol describes a general method to assess the inhibitory activity of this compound on the canonical Wnt signaling pathway using a TCF/LEF-responsive luciferase reporter (TOPFlash).

Materials:

-

Cells responsive to Wnt signaling (e.g., HEK293T, L-Wnt3a cells)

-

TOPFlash and FOPFlash (negative control) reporter plasmids

-

Renilla luciferase plasmid (for normalization of transfection efficiency)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

This compound stock solution (from Protocol 1)

-

Dual-luciferase reporter assay system

-

Luminometer

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used (typically ≤ 0.1%).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly (TOPFlash/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity by dividing the normalized TOPFlash values by the normalized FOPFlash values.

-

Plot the fold change in Wnt reporter activity against the concentration of this compound to determine the IC50 value.

-

Visualizations

Wnt Signaling Pathway Inhibition by this compound

Caption: Inhibition of the Wnt signaling pathway by this compound.

Experimental Workflow for this compound Activity Assay

Caption: Workflow for assessing this compound inhibitory activity.

References

Application Note: Confirmation of Porcn-IN-2 Activity using Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Porcn-IN-2 is a potent inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.[1][2][3] This modification is a critical step in the activation of Wnt signaling pathways.[1][2][3] Dysregulation of Wnt signaling is implicated in various diseases, including cancer, making PORCN an attractive therapeutic target.[4] This application note provides a detailed protocol for confirming the biological activity of this compound by assessing its impact on the canonical Wnt/β-catenin signaling pathway using Western blot analysis. The primary readout for the inhibition of Wnt signaling in this protocol is the reduction in the protein levels of β-catenin.

Principle

In the canonical Wnt signaling pathway, the absence of Wnt ligands leads to the phosphorylation and subsequent proteasomal degradation of β-catenin.[5][6] Upon binding of Wnt ligands to their receptors, this degradation is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates target gene transcription.[5][6] this compound inhibits the secretion of Wnt ligands, thereby preventing the activation of this pathway and leading to a decrease in the steady-state levels of β-catenin. This change in β-catenin protein levels can be effectively quantified using Western blotting.

Data Presentation

The following table summarizes the expected quantitative data from a Western blot experiment designed to measure the inhibitory activity of this compound on Wnt/β-catenin signaling. The data is presented as the relative band intensity of β-catenin normalized to a loading control (e.g., GAPDH), expressed as a percentage of the vehicle-treated control.

| Treatment Concentration (nM) | Mean Relative β-catenin Intensity (%) | Standard Deviation (%) |

| Vehicle (DMSO) | 100 | 5.2 |

| This compound (0.1) | 85 | 4.5 |

| This compound (1) | 55 | 6.1 |

| This compound (10) | 25 | 3.8 |

| This compound (100) | 10 | 2.5 |

Note: The above data is representative and may vary depending on the cell line, experimental conditions, and antibody performance.

Mandatory Visualizations

Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of this compound activity.

Caption: Logical relationship of this compound's effect on β-catenin levels.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line known to have active Wnt signaling, for example, L Wnt-3A cells, HEK293T cells with stable Wnt3a expression, or certain colorectal cancer cell lines like HCT116.

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) with the same final concentration as the highest this compound treatment.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for the inhibitor to take effect and for changes in protein expression to occur.

Western Blot Protocol

1. Cell Lysis

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each well (e.g., 100-200 µL for a well in a 6-well plate).[7]

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

2. Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[8]

-

Based on the concentrations, calculate the volume of each lysate required to have equal amounts of protein for each sample (typically 20-30 µg per lane).[8]

3. Sample Preparation for Electrophoresis

-

To the calculated volume of each lysate, add 4x Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Briefly centrifuge the samples to collect the condensate.

4. SDS-PAGE Gel Electrophoresis

-

Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder in one lane to monitor the migration and estimate the molecular weight of the target proteins.

-

Run the gel in 1x SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[9]

5. Protein Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Ensure the membrane is activated with methanol before use.[9]

-

Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour at 4°C for wet transfer).

6. Immunoblotting

-

Blocking: After transfer, rinse the membrane with TBST (Tris-buffered saline with 0.1% Tween 20). Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8][10]

-

Primary Antibody Incubation: Wash the membrane three times with TBST for 5 minutes each. Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 5 minutes each. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP and anti-mouse HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[10]

-

Detection: Wash the membrane three times with TBST for 10 minutes each. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate for 1-5 minutes.[10]

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

7. Data Analysis

-

Quantify the band intensities for β-catenin and the loading control (GAPDH) for each sample using densitometry software (e.g., ImageJ).

-

Normalize the β-catenin band intensity to the corresponding GAPDH band intensity for each lane.

-

Express the normalized β-catenin levels in the this compound treated samples as a percentage of the vehicle-treated control.

-

Plot the percentage of β-catenin intensity against the concentration of this compound to visualize the dose-dependent inhibitory effect.

References

- 1. PORCN Moonlights in a Wnt-Independent Pathway That Regulates Cancer Cell Proliferation | PLOS One [journals.plos.org]

- 2. Deletion of mouse Porcn blocks Wnt ligand secretion and reveals an ectodermal etiology of human focal dermal hypoplasia/Goltz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural model of human PORCN illuminates disease-associated variants and drug-binding sites | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 4. PORCN promotes hepatocellular carcinogenesis via Wnt/β-catenin-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Western blot [bio-protocol.org]

- 8. Western blotting [bio-protocol.org]

- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 10. Cell lysate preparation and Western blot analysis [bio-protocol.org]

- 11. bio-station.net [bio-station.net]

Application Notes and Protocols for Measuring Wnt Signaling Inhibition by Porcn-IN-2 using Luciferase Reporter Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease, including cancer.[1][2] Dysregulation of this pathway is often associated with tumorigenesis, making it an attractive target for therapeutic intervention.[1][3] One key enzyme in the Wnt pathway is Porcupine (PORCN), a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum.[1][2] PORCN mediates the palmitoylation of Wnt ligands, a critical post-translational modification that is essential for their secretion and subsequent activation of Wnt signaling cascades.[1][2][3] Inhibition of PORCN presents a promising strategy to block Wnt-driven cellular processes.

Porcn-IN-2 is a small molecule inhibitor designed to target the enzymatic activity of PORCN. To quantify the inhibitory effect of this compound on the Wnt signaling pathway, a common and robust method is the luciferase reporter assay. This assay relies on a reporter construct containing a Wnt-responsive promoter element, typically a T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) consensus sequence, upstream of a luciferase gene.[4][5][6] In the presence of active Wnt signaling, the transcription of the luciferase gene is induced, leading to the production of luciferase enzyme and a measurable light signal upon addition of a substrate. Inhibition of PORCN by compounds like this compound prevents Wnt secretion, leading to a decrease in Wnt signaling and a corresponding reduction in luciferase activity.

These application notes provide a detailed protocol for utilizing a luciferase reporter assay to determine the potency of this compound in inhibiting Wnt signaling.

Data Presentation

The inhibitory activity of Porcn inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several known PORCN inhibitors as determined by Wnt/β-catenin luciferase reporter assays. While specific data for this compound is not publicly available, these values provide a reference range for the expected potency of such compounds.

| Compound | Cell Line | Assay Conditions | IC50 | Reference |